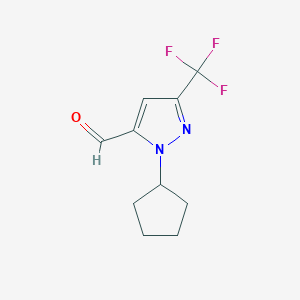

2-Cyclopentyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde

Description

Properties

IUPAC Name |

2-cyclopentyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O/c11-10(12,13)9-5-8(6-16)15(14-9)7-3-1-2-4-7/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHRLQHAYLOAAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601170644 | |

| Record name | 1H-Pyrazole-5-carboxaldehyde, 1-cyclopentyl-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601170644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820618-84-5 | |

| Record name | 1H-Pyrazole-5-carboxaldehyde, 1-cyclopentyl-3-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820618-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-5-carboxaldehyde, 1-cyclopentyl-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601170644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Cyclopentyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making them more potent and selective against various biological targets. This article delves into the biological activity of this compound, supported by case studies and research findings.

Chemical Structure

The molecular formula of 2-Cyclopentyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde is . The presence of the trifluoromethyl group () significantly influences the compound's lipophilicity and reactivity, which are critical for its biological interactions.

Biological Activity Overview

The biological activities associated with pyrazole derivatives, including 2-Cyclopentyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde, are extensive. These compounds have been reported to exhibit:

- Antimicrobial Activity : Pyrazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Properties : Some pyrazoles inhibit key inflammatory pathways, such as those mediated by p38 MAPK.

- Anticancer Potential : Certain pyrazoles have been identified as inhibitors of cancer cell proliferation by targeting specific kinases involved in tumor growth.

Antimicrobial Activity

In a study examining the antimicrobial properties of pyrazole derivatives, compounds similar to 2-Cyclopentyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde demonstrated significant inhibition zones against various pathogens. For instance, a related pyrazole compound exhibited an inhibition zone of 25 mm against Staphylococcus aureus, indicating strong antibacterial activity .

Anti-inflammatory Effects

Research has shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines. A study indicated that certain pyrazoles inhibited TNFα and IL-1 induced IL-6 production in human chondro-sarcoma cells with IC50 values in the nanomolar range, suggesting potent anti-inflammatory properties .

Anticancer Activity

Pyrazole compounds have been investigated for their anticancer effects. For example, a related study found that a pyrazole derivative inhibited specific kinases involved in cancer progression, leading to reduced cell proliferation in vitro. The compound's mechanism was linked to the disruption of signaling pathways critical for tumor growth .

Case Study 1: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial efficacy of various pyrazole derivatives against common bacterial strains. The results indicated that modifications to the pyrazole ring significantly affected activity levels, with some derivatives showing MIC values as low as 250 µg/mL against resistant strains .

Case Study 2: Inhibition of Inflammatory Pathways

In vitro studies on the anti-inflammatory effects of pyrazole derivatives revealed that specific substitutions on the pyrazole ring enhanced their potency as p38 MAPK inhibitors. One derivative demonstrated an IC50 value of 53 nM, showcasing its potential for treating inflammatory diseases .

Data Table: Biological Activities of Pyrazole Derivatives

| Activity Type | Compound Example | Target/Pathway | IC50/MIC Value |

|---|---|---|---|

| Antimicrobial | Pyrazole derivative A | Staphylococcus aureus | 25 mm inhibition zone |

| Anti-inflammatory | Pyrazole derivative B | p38 MAPK | 53 nM |

| Anticancer | Pyrazole derivative C | Cancer cell proliferation | IC50 not specified |

Scientific Research Applications

Pharmacological Activities

The pyrazole scaffold is well-known for its pharmacological potential. Research indicates that derivatives of pyrazole, including 2-Cyclopentyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde, have shown significant antimicrobial activity against various pathogens.

- Antimicrobial Activity : Studies have demonstrated that pyrazole derivatives exhibit potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. For instance, a compound similar to 2-Cyclopentyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde was reported to have an MIC (Minimum Inhibitory Concentration) value as low as 31.25 µg/mL against S. aureus .

- Antifungal Properties : The compound has also been evaluated for antifungal activity. Research indicates that certain pyrazole derivatives can inhibit fungal pathogens like Aspergillus niger and Botrytis cinerea, with some exhibiting EC50 values significantly lower than conventional antifungals .

Agrochemical Applications

The agricultural sector has seen the application of pyrazole derivatives in developing fungicides and herbicides.

- Fungicidal Activity : Pyrazole-based compounds, including those derived from 2-Cyclopentyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde, have been formulated into fungicides that disrupt metabolic pathways in fungi. These compounds are crucial for managing phytopathological diseases, with some demonstrating efficacy against resistant fungal strains .

Synthetic Methodologies

The synthesis of 2-Cyclopentyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde has been optimized through various methodologies, enhancing yield and efficiency.

- Vilsmeier-Haack Reaction : This method is frequently employed to synthesize formyl pyrazoles. The reaction involves treating hydrazones with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF), yielding high percentages of the desired product .

Case Study 1: Antimicrobial Screening

A series of pyrazole derivatives were synthesized and screened for their antibacterial properties against pathogenic strains. The results highlighted that specific derivatives exhibited significant inhibition zones against Bacillus cereus and S. aureus, indicating their potential as therapeutic agents .

Case Study 2: Development of Fungicides

Research involving the formulation of N-[2-(cyclic alkyl)phenyl]pyrazole-4-carboxamides demonstrated their effectiveness as fungicides, showcasing different modes of action to combat fungal resistance . These findings underline the importance of diverse chemical structures in developing robust agricultural solutions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-Cyclopentyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde and related pyrazole derivatives:

Key Observations:

- Substituent Effects: The cyclopentyl group in the target compound offers a balance between steric bulk and conformational flexibility compared to the cyclohexyl group in 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone, which may hinder solubility .

- Functional Group Reactivity: Both the target compound and 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde feature aldehyde groups, enabling nucleophilic addition reactions.

- Trifluoromethyl Positioning : The 5-position of -CF₃ in the target compound versus the 3-position in the chlorophenylsulfanyl derivative may alter electronic distribution across the pyrazole ring, impacting reactivity and intermolecular interactions .

Preparation Methods

Cyclocondensation of Hydrazines with α,β-Unsaturated Ketones

One practical approach involves the cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones bearing trifluoromethyl and cyclopentyl substituents. This reaction forms the pyrazole ring system regioselectively, yielding pyrazole intermediates that can be further functionalized at the 3-position.

- This method benefits from the use of phenylhydrazine or hydrazine hydrate, which influences regioisomer formation.

- The reaction is typically conducted in ethanol or similar solvents under reflux conditions.

- The regioselectivity can be controlled by the choice of hydrazine and substituents on the ketone, as demonstrated in related pyrazole syntheses.

Vilsmeier–Haack Formylation of Pyrazole Precursors

The aldehyde group at the 3-position is introduced using the Vilsmeier–Haack reaction, where a pyrazole intermediate is treated with a Vilsmeier reagent generated in situ from phosphorus oxychloride and dimethylformamide (DMF).

- Optimization studies indicate that increasing the equivalents of phosphorus oxychloride can improve yields significantly (up to 90% yield reported for related pyrazole-4-carbaldehydes).

- The reaction is typically carried out at low temperature (0 °C) followed by reflux to complete the formylation.

- DMF serves as both solvent and reagent, facilitating the formylation process efficiently.

Alkylation and Reduction Steps in Multi-step Synthesis

According to patent literature, the synthesis of related trifluoromethylated cyclopentyl pyrazole derivatives involves:

- Alkylation of pyrazole intermediates with chloromethylated cyclopentyl trifluoromethyl benzene derivatives in the presence of alkylation bases and solvents excluding DMF and DMA.

- Subsequent reduction steps using suitable catalysts and reducing agents to convert intermediates into the desired aldehyde-functionalized pyrazole compound.

- These steps are carefully controlled to avoid side reactions and ensure high purity of the target compound.

Summary of Key Reaction Conditions and Yields

Research Findings and Practical Considerations

- The trifluoromethyl group significantly affects the reactivity and lipophilicity of the pyrazole, necessitating careful selection of reaction conditions to maintain functional group integrity.

- The cyclopentyl substitution provides steric and electronic effects that influence regioselectivity during cyclocondensation and subsequent transformations.

- The Vilsmeier–Haack formylation remains the most effective method to introduce the aldehyde group on the pyrazole ring, with recent advances improving yields and simplifying purification.

- Avoiding DMF and DMA solvents during alkylation steps prevents undesirable side reactions and improves product purity.

- The multi-step synthesis requires careful optimization of each step to maximize overall yield and minimize by-products.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-cyclopentyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves nucleophilic substitution of halogenated pyrazole precursors with cyclopentyl groups under basic conditions. For example, describes a procedure for analogous pyrazole-4-carbaldehydes using K₂CO₃ as a base to promote aryloxy substitution. Adjusting solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) can optimize cyclopentyl group incorporation while minimizing side reactions like over-alkylation. Yields typically range from 40–65%, with purity confirmed via LC-MS and NMR .

Q. How is the aldehyde functional group stabilized during synthesis to prevent oxidation or side reactions?

- Methodological Answer : The aldehyde group is protected in situ using mild reducing agents (e.g., NaBH₄) or stabilized via intramolecular hydrogen bonding with adjacent electronegative groups (e.g., trifluoromethyl). highlights the use of inert atmospheres (N₂/Ar) and low-temperature conditions (<0°C) during aldehyde formation to suppress oxidation. Post-synthesis, the compound is stored under anhydrous conditions with stabilizers like BHT .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s structure?

- Methodological Answer :

- ¹H/¹³C NMR : Key for identifying cyclopentyl proton environments (δ 1.5–2.5 ppm) and aldehyde proton signals (δ 9.8–10.2 ppm). Trifluoromethyl groups show distinct ¹⁹F NMR peaks at δ -60 to -65 ppm.

- X-ray crystallography : provides bond angles and torsion data for analogous pyrazole-carbaldehydes, confirming spatial arrangement and regiochemistry.

- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. How do steric effects of the cyclopentyl group influence reactivity in cross-coupling or cycloaddition reactions?

- Methodological Answer : The cyclopentyl group introduces steric hindrance, slowing down reactions at the 3-carbaldehyde position. compares analogous compounds, showing that bulkier substituents reduce reaction rates in Suzuki-Miyaura couplings by ~30% compared to methyl groups. Computational modeling (DFT) can predict steric maps to guide catalyst selection (e.g., Pd(PPh₃)₄ vs. XPhos) .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodological Answer : Contradictions often arise from assay conditions. For example, notes that trifluoromethyl-pyrazole derivatives exhibit pH-dependent activity shifts (e.g., IC₅₀ varies by 2–3 orders of magnitude between pH 6.5 and 7.4). Standardizing buffer systems and controlling cellular uptake (via logP adjustments) can reconcile discrepancies. Dose-response curves should be validated with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How can computational methods predict the impact of trifluoromethyl groups on electronic properties and binding affinity?

- Methodological Answer : Density Functional Theory (DFT) calculations reveal that the -CF₃ group withdraws electron density, polarizing the pyrazole ring and enhancing electrophilicity at the carbaldehyde position (). Molecular docking (AutoDock Vina) paired with MD simulations can quantify binding entropy changes in target proteins, explaining affinity differences between CF₃ and non-fluorinated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.